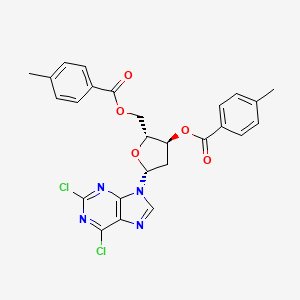
5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and an oxadiazole ring. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the thiazole and oxadiazole rings through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiosemicarbazide with carboxylic acid derivatives can lead to the formation of the thiazole ring, while the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxadiazole derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antibacterial properties.
Uniqueness
5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of both thiazole and oxadiazole rings in its structure. This dual-ring system enhances its potential biological activities and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H3N3O3S |
|---|---|
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)4-8-5(12-9-4)3-1-13-2-7-3/h1-2H,(H,10,11) |
Clave InChI |
PUECHJWUHFWWOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


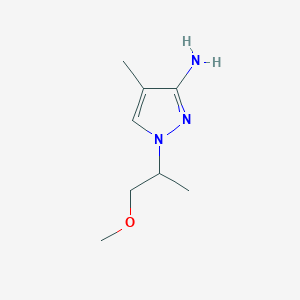


![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
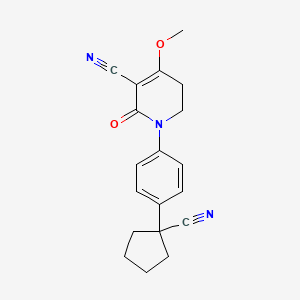
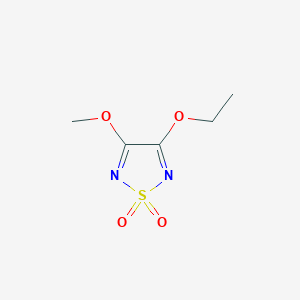

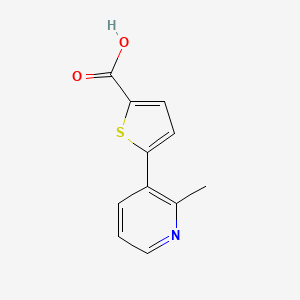
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)
